molecular formula C13H9ClN2O B1526198 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine CAS No. 1274551-16-4

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine

Cat. No.: B1526198
CAS No.: 1274551-16-4
M. Wt: 244.67 g/mol
InChI Key: SEGPTDLJZHFKHY-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine (CAS 1274551-16-4) is a high-value benzoxazole derivative of significant interest in medicinal chemistry and chemical biology research. This compound, with the molecular formula C13H9ClN2O and a molecular weight of 244.68, is a key scaffold for developing new therapeutic agents . Benzoxazole derivatives like this one are extensively studied for their potent biological activities, particularly as antimicrobial agents . Research indicates that such 2-substituted benzoxazoles can exhibit a promising antibacterial profile, especially against Gram-negative bacteria like Escherichia coli , with studies linking their mechanism of action to the inhibition of the bacterial enzyme DNA gyrase, an attractive target for antibacterial studies . This makes them compelling candidates for the development of next-generation antimicrobials to address the growing challenge of drug-resistant pathogens . Beyond its antimicrobial potential, the benzoxazole core is a privileged structure in material science. Derivatives are known to display high fluorescence quantum yields, making them suitable as UV dyes and fluorescent probes, which can be applied in conformational studies of peptides and enzymatic assays . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, as it may be harmful if swallowed and cause skin or eye irritation .

Properties

IUPAC Name

7-chloro-5-phenyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-10-6-9(8-4-2-1-3-5-8)7-11-12(10)17-13(15)16-11/h1-7H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPTDLJZHFKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=C2)Cl)OC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to various therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation and apoptosis. Furthermore, it can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with oxidative stress-related enzymes can lead to a reduction in reactive oxygen species, thereby protecting cells from oxidative damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects without significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Biological Activity

7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in pharmacology. This compound belongs to the benzoxazole family and is characterized by its molecular formula C13H9ClN2OC_{13}H_{9}ClN_{2}O. Its structure features a benzoxazole ring with a chlorine substituent at the 7-position and a phenyl group at the 5-position, which may influence its reactivity and interactions with biological targets.

Pharmacological Significance

Research indicates that this compound possesses various biological activities:

  • Antioxidant Properties : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, suggesting potential antioxidant effects.
  • Neurological Applications : Structural analogs of this compound have demonstrated dopaminergic activity, indicating potential therapeutic uses in neurological disorders.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting processes such as cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description References
AntioxidantInhibits oxidative stress-related enzymes.
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549)
AntimicrobialDemonstrates activity against bacterial strains with lower MIC values compared to controls.
Neurological EffectsPotential dopaminergic activity suggests applications in treating neurological conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazole derivatives, including this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant reductions in cell viability, with IC50 values demonstrating potent cytotoxicity .
  • Antimicrobial Activity : Research highlighted that compounds structurally similar to this compound exhibited notable antibacterial properties against Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of standard antibiotics .
  • Mechanism of Action : Investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Structure–Activity Relationship

The biological activity of this compound can be attributed to its unique structural features. The presence of a chlorine atom and a phenyl group affects its interaction with biological targets. Comparative studies with related compounds have shown that variations in substitution patterns can lead to significant differences in pharmacological properties.

Compound Name Structural Features Biological Activity
5-Methyl-7-phenyl-1,3-benzoxazol-2-amineMethyl group at the 5-positionVaries; potential different pharmacological properties
6-Chloro-7,8-dihydroxy-1-phenyl-benzazepineHydroxy groups at positions 7 and 8Explored for dopaminergic activity
5-Bromo-7-methylbenzoxazoleBromine substituent at the 5-positionDifferent halogen effects on reactivity

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Compound Name Substituents Key Biological Activities Synthesis Method References
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine Cl (C7), Ph (C5), NH₂ (C2) Anticonvulsant potential; CYP inhibition (inference) Multi-step organic synthesis
5-Chloro-1,3-benzoxazol-2-amine Cl (C5), NH₂ (C2) Potent CYP inhibitor (>50% inhibition of retinoic acid metabolism) Oxidative cyclodesulfurization
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Cl (C5), NO₂ (C6), NH₂ (C2) Structural analog; antimicrobial potential inferred I₂-mediated synthesis
7-Chloro-5-fluoro-1,3-benzoxazol-2-amine Cl (C7), F (C5), NH₂ (C2) Catalogued building block; uncharacterized bioactivity Not specified
N-Phenyl-1,3-benzoxazol-2-amine derivatives NHPh (C2), variable R groups Broad-spectrum antimicrobial activity (Gram+ and Gram− bacteria) I₂-mediated oxidative cyclodesulfurization

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro and nitro substituents at C5/C7 enhance metabolic stability and target binding, critical for CYP inhibition and antimicrobial activity .
  • Aromatic Substituents : The phenyl group at C5 in this compound may facilitate π-π stacking interactions with hydrophobic enzyme pockets, a feature exploited in CNS-active drugs .
  • Amine Position : The 2-amine group is essential for hydrogen bonding with biological targets, as seen in both CYP inhibitors and antimicrobial agents .

Preparation Methods

Precursor Synthesis and Ring Closure

A key intermediate in related benzodiazepine chemistry is 7-chloro-5-phenyl-benzodiazepine-2-one, which can be synthesized via ring-closure reactions involving:

  • 2-chloroacetylamino-5-chloro-diphenyl ketone
  • Hexamethylenetetramine
  • Hydrochloric acid as a catalyst

The reaction is performed under reflux, followed by vacuum concentration, solvent refinement, acid salification, and alkaline hydrolysis to obtain high-purity intermediates with HPLC purity ≥ 99.0%.

Though this exact process targets benzodiazepine-2-one derivatives, the methodology of ring closure and purification can be adapted for benzoxazole derivatives with similar substitution patterns.

Cyclization Using Electrophilic Cyanating Agents

For 2-aminobenzoxazoles, including substituted variants, a common approach involves reacting o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of Lewis acids such as BF₃·Et₂O. This method:

  • Uses nonhazardous electrophilic cyanating agents
  • Proceeds via cyclization under reflux in solvents like 1,4-dioxane
  • Yields 2-aminobenzoxazoles with good to excellent yields

This approach is adaptable for the synthesis of 7-chloro-5-phenyl derivatives by selecting appropriately substituted o-aminophenols.

Smiles Rearrangement via Benzoxazole-2-thiol Activation

Another synthetic route involves:

  • Activation of benzoxazole-2-thiol with chloroacetyl chloride
  • Subsequent Smiles rearrangement to form the aminobenzoxazole core
  • Reaction with amines such as 5-bromopentylamine hydrobromide to introduce substitutions

This method is versatile, allowing for N-substituted benzoxazoles and can be tailored to introduce chloro and phenyl groups at desired positions.

Comparative Data Table: Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield/Purity Notes
Ring-closure of 2-chloroacetylamino ketones with hexamethylenetetramine and HCl catalyst 2-chloroacetylamino-5-chloro-diphenyl ketone, hexamethylenetetramine, HCl, reflux, vacuum concentration, trichloromethane solvent High purity product (HPLC ≥ 99%), avoids volatile salts, scalable HPLC purity ≥ 99%, melting point ~214°C Primarily for benzodiazepine intermediates; adaptable for benzoxazoles
Cyclization of o-aminophenols with NCTS and BF₃·Et₂O o-aminophenols, NCTS, BF₃·Et₂O, 1,4-dioxane, reflux overnight Uses nonhazardous reagents, good to excellent yields Yields vary; example 2-aminobenzoxazole obtained in good yield Requires suitable substituted aminophenols for target compound
Smiles rearrangement via benzoxazole-2-thiol activation Benzoxazole-2-thiol, chloroacetyl chloride, amines, reflux in toluene Versatile for N-substituted derivatives, mild conditions Good yields reported Useful for introducing complex substitutions

Detailed Research Findings and Notes

  • The ring-closure method using hexamethylenetetramine and hydrochloric acid avoids the use of volatile salts or ammonium bicarbonate, which improves safety and purity.
  • The use of trichloromethane as a refining solvent and controlled acid salification steps leads to high-purity intermediates suitable for pharmaceutical synthesis.
  • The electrophilic cyanation approach using NCTS is advantageous due to the nonhazardous nature of the cyanating agent and the ability to carry out reactions under relatively mild conditions, although some reproducibility issues have been reported in certain cases.
  • Smiles rearrangement provides a flexible synthetic route for N-substituted benzoxazoles, which could be exploited to synthesize 7-chloro-5-phenyl derivatives by appropriate choice of starting materials.
  • Purification steps typically involve extraction, washing with saturated sodium bicarbonate, pH adjustment, and crystallization to achieve high purity (>99% by HPLC).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves catalytic systems and reaction condition adjustments. For example, palladium-catalyzed cross-coupling (e.g., using diacetate palladium and cesium carbonate) has been effective for analogous benzoxazole derivatives . Temperature control (e.g., 90°C for 3 hours) and degassing protocols can minimize side reactions. Purification via suspension in diethyl ether, as demonstrated for structurally related compounds, may enhance purity . Substituent effects (e.g., chloro vs. fluoro groups) on reactivity should also be evaluated, as seen in comparative studies of benzothiazole analogs .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 147.7–112.0 ppm for aromatic protons in similar benzoxazoles) confirm substituent positioning .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : ESI-MS (e.g., m/z 295 [M+H]⁺) validates molecular weight, while HPLC on C18 columns (purity >99%) ensures compound homogeneity .
  • InChI Key : Use standardized identifiers (e.g., InChI=1S/C8H8N2O2...) for database cross-referencing .

Advanced Research Questions

Q. How does the substitution pattern on the benzoxazole ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution (e.g., methyl, fluoro, or methoxy groups) at positions 5 and 6. Comparative analyses of analogs (e.g., N-benzyl vs. N-methyl derivatives) reveal that electron-withdrawing groups like chloro enhance stability, while phenyl groups modulate lipophilicity and target binding . Fluorescence-based assays (e.g., using benzoxazole fluorophores) can quantify interactions with biological targets like metal ions or enzymes .

Q. What experimental approaches can elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Fluorescent Probes : Label the compound with fluorophores (e.g., dansyl groups) to track cellular localization via confocal microscopy, as demonstrated for benzothiazole-based probes .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to assess affinity for receptors like benzodiazepine-binding sites .
  • Kinetic Studies : Monitor enzymatic inhibition (e.g., cytochrome P450) using LC-MS to measure metabolite formation rates .

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Purity Validation : Re-evaluate compound purity (>99% via HPLC) to rule out impurities as confounding factors .
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify regiochemistry, as misassignment of chloro and phenyl positions can alter activity .
  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) to identify protocol-dependent variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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